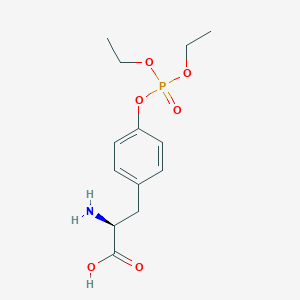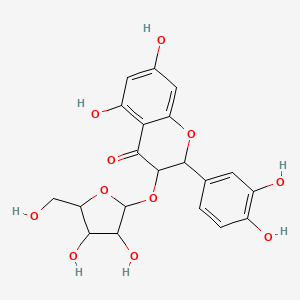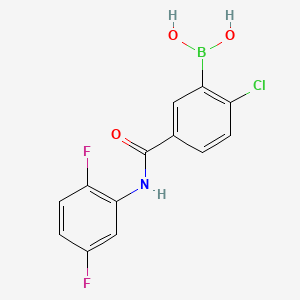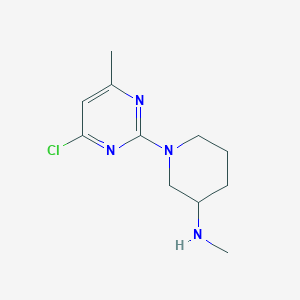
(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a diethoxyphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as phenylalanine.
Phosphorylation: The phenyl ring of phenylalanine is phosphorylated using diethyl phosphite in the presence of a suitable catalyst.
Protection and Deprotection: The amino and carboxyl groups are protected using appropriate protecting groups to prevent unwanted reactions during the phosphorylation step. After phosphorylation, the protecting groups are removed.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphonate.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to act as an inhibitor or activator of specific enzymes. This interaction can modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a diethoxyphosphoryl group.
(S)-2-Amino-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a diethoxyphosphoryl group.
Uniqueness
(S)-2-Amino-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoic acid is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical and biological properties. This group enhances its potential as a versatile building block in synthetic chemistry and as a probe in biochemical research.
Propiedades
Fórmula molecular |
C13H20NO6P |
|---|---|
Peso molecular |
317.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-diethoxyphosphoryloxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H20NO6P/c1-3-18-21(17,19-4-2)20-11-7-5-10(6-8-11)9-12(14)13(15)16/h5-8,12H,3-4,9,14H2,1-2H3,(H,15,16)/t12-/m0/s1 |
Clave InChI |
NWIDIUPBLUJXLM-LBPRGKRZSA-N |
SMILES isomérico |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)



![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)


![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)




